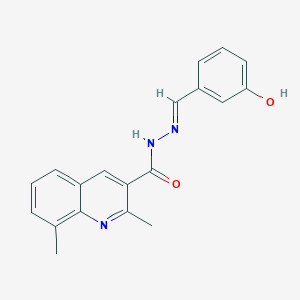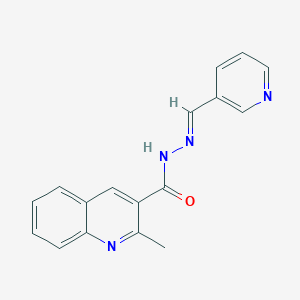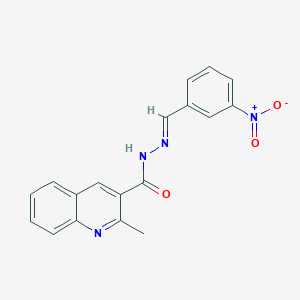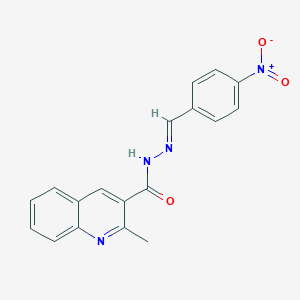![molecular formula C20H18N2O3S B306800 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid](/img/structure/B306800.png)
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid, also known as DMTB, is a thiazolidine-based compound with potential applications in the field of medicinal chemistry. The compound is synthesized using a multi-step process and has been studied extensively for its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is not fully understood. However, studies have shown that the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress and inflammation, which are both involved in the development of various diseases. 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One of the main advantages of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
将来の方向性
There are a number of future directions for the study of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the further study of the compound's mechanism of action, which may help to identify new therapeutic targets. Additionally, future studies could focus on the development of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid-based drug formulations for the treatment of various diseases.
合成法
The synthesis of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction of the benzylated thiazolidine with 4-carboxybenzaldehyde to form 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid.
科学的研究の応用
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Studies have also shown that 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid can inhibit the growth of cancer cells, making it a potential anticancer agent.
特性
製品名 |
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid |
|---|---|
分子式 |
C20H18N2O3S |
分子量 |
366.4 g/mol |
IUPAC名 |
4-[(E)-[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(10-13(12)2)21-20-22(3)18(23)17(26-20)11-14-5-7-15(8-6-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
InChIキー |
BPIGTWSXVILZIK-UQZIKHPZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
正規SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)


![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)

![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)


![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)